Benzeneacetic acid, ammonium salt
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Overview
Description
Benzeneacetic acid, ammonium salt, also known as ammonium phenylacetate, is an organic compound with the molecular formula C(_8)H(_8)O(_2)·NH(_3). It is a derivative of benzeneacetic acid, where the carboxylic acid group is neutralized by ammonium. This compound is notable for its applications in various fields, including pharmaceuticals and industrial chemistry.
Mechanism of Action
Target of Action
Benzeneacetic acid, ammonium salt, belongs to the class of compounds known as quaternary ammonium salts (QASs) . These compounds are widely used due to their excellent antibacterial activity . The primary targets of QASs are usually bacterial cells, where they disrupt the cell membrane, leading to cell death .
Mode of Action
The mode of action of QASs, including this compound, involves interaction with the bacterial cell membrane. This interaction disrupts the integrity of the cell membrane, leading to leakage of cell contents and ultimately cell death . .
Biochemical Pathways
Qass are known to disrupt bacterial cell membranes, which can affect numerous biochemical pathways within the bacterial cell
Pharmacokinetics
A related compound, diclofenac 2-[(2,6-dichlorophenyl)amino] benzeneacetic acid monopotassium salt, is known to be a nonsteroidal potent anti-inflammatory agent . Its pharmacokinetics may provide some insights into the potential ADME properties of this compound.
Result of Action
The primary result of the action of this compound is the disruption of bacterial cell membranes, leading to cell death . In a study, Benzeneacetic acid was found to attenuate silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that this compound may have potential applications in mitigating certain pathological conditions.
Action Environment
The action of this compound, like other QASs, can be influenced by environmental factors such as pH, temperature, and ion presence These factors can affect the stability of the compound and its antimicrobial efficacy
Biochemical Analysis
Biochemical Properties
Benzeneacetic acid, ammonium salt, like other ammonium salts, can act as a weak base . It can accept a proton from water to form substituted ammonium ions and hydroxide ions This property allows it to participate in various biochemical reactions
Cellular Effects
One study has shown that benzeneacetic acid can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells in a p53-dependent manner . This suggests that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quaternary ammonium salts, which are structurally similar to this compound, can undergo various reactions such as rearrangement-cleavage reaction
Temporal Effects in Laboratory Settings
It is known that quaternary ammonium salts can undergo reactions in an alkaline medium or when heated at 140-145°C .
Dosage Effects in Animal Models
It is known that ammonium salts at dosages of 0.3–0.5 g/kg may be toxic in all species and ages of farm animals; dosages ≥1.5 g/kg usually are fatal .
Metabolic Pathways
One study has shown that benzeneacetic acid, a key regulation metabolite in the phenylalanine metabolic pathway, can attenuate the silica-induced epithelial–mesenchymal transition in human bronchial epithelial cells .
Transport and Distribution
It is known that sodium phenylacetate and sodium benzoate, which are metabolized forms of benzeneacetic acid, are metabolized and excreted by the kidneys .
Subcellular Localization
It is known that RNA subcellular localization is a very important feature for deeply understanding RNA’s biological functions after being transported into intra- or extra-cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, ammonium salt can be synthesized through the neutralization of benzeneacetic acid with ammonium hydroxide. The reaction typically involves dissolving benzeneacetic acid in water and gradually adding ammonium hydroxide until the pH reaches neutrality. The solution is then evaporated to yield the ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar neutralization processes but with more controlled conditions to ensure purity and yield. The reaction is often carried out in large reactors with precise temperature and pH control to optimize the formation of the ammonium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming benzeneacetic acid derivatives or further oxidized products.
Reduction: Reduction reactions are less common but can lead to the formation of benzyl alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) and nitrating agents (HNO(_3)) are often employed under acidic conditions.
Major Products:
Oxidation: Benzeneacetic acid derivatives or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated or nitrated benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is employed in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood.
Properties
CAS No. |
7188-16-1 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
azane;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3 |
InChI Key |
PQILKFQDIYPBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O.N |
7188-16-1 | |
Related CAS |
103-82-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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